2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol

Protecting group stability Acid-catalyzed hydrolysis Silyl ether relative rates

2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol (CAS 80180-46-7) is a tert-butyldimethylsilyl (TBDMS)-protected phenol, belonging to the class of silicon-based hydroxyl protecting groups widely deployed in synthetic organic chemistry. With a molecular formula of C₁₂H₂₀O₂Si and molecular weight of 224.37 g/mol, it serves as a masked phenol intermediate that allows selective manipulation of other functional groups while the phenolic –OH remains temporarily blocked.

Molecular Formula C12H20O2Si
Molecular Weight 224.375
CAS No. 80180-46-7
Cat. No. B2359930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol
CAS80180-46-7
Molecular FormulaC12H20O2Si
Molecular Weight224.375
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OC1=CC=CC=C1O
InChIInChI=1S/C12H20O2Si/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h6-9,13H,1-5H3
InChIKeyLCTNVXUTAZVSEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol (CAS 80180-46-7): TBDMS-Protected Phenol Building Block for Multi-Step Organic Synthesis


2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol (CAS 80180-46-7) is a tert-butyldimethylsilyl (TBDMS)-protected phenol, belonging to the class of silicon-based hydroxyl protecting groups widely deployed in synthetic organic chemistry. With a molecular formula of C₁₂H₂₀O₂Si and molecular weight of 224.37 g/mol, it serves as a masked phenol intermediate that allows selective manipulation of other functional groups while the phenolic –OH remains temporarily blocked . The TBDMS group occupies a central position within the silyl ether stability hierarchy, positioned between the less stable trimethylsilyl (TMS) and triethylsilyl (TES) ethers and the more robust triisopropylsilyl (TIPS) and tert-butyldiphenylsilyl (TBDPS) ethers, thereby offering a strategically tunable balance between reaction compatibility and ease of removal [1].

Why Generic Silyl-Protected Phenols Cannot Substitute for 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol (CAS 80180-46-7) in Critical Synthetic Sequences


Silyl-protected phenols are not interchangeable commodities. The TMS-protected phenol hydrolyzes so readily that it cannot survive aqueous work-up, silica gel chromatography, or mildly acidic reaction conditions, with TBDMS ethers being approximately 10⁴–2×10⁴ times more stable toward acid-catalyzed hydrolysis . At the opposite extreme, TIPS- and TBDPS-protected phenols exhibit far greater stability but require prolonged reaction times or elevated temperatures for cleavage—TIPS-phenol requires 2.5 hours for complete deprotection with KHF₂/MeOH at room temperature, versus only 30 minutes for the TBDMS analog [1]. The TBDMS group alone provides the narrow operational window where a phenolic protecting group is stable enough to endure multi-step sequences involving acidic, basic, and organometallic intermediates, yet removable under sufficiently mild and selective conditions to preserve other sensitive functionality [2]. Failure to select the correct silyl ether results either in premature deprotection (with TMS/TES) or in deprotection conditions so forcing that product degradation or side reactions occur (with TIPS/TBDPS).

Quantitative Differentiation Evidence: 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol (CAS 80180-46-7) vs. Closest Silyl Ether Analogs


Acid Hydrolysis Stability: TBDMS-Phenol is 20,000-Fold More Stable Than TMS-Phenol

In acidic media, the relative resistance of silyl ethers toward hydrolytic cleavage follows a well-established quantitative hierarchy. The TBDMS-phenol ether exhibits a relative stability of 20,000, compared to a baseline of 1 for the TMS-phenol ether, representing a 20,000-fold enhancement in acid resistance. This places TBDMS-phenol three orders of magnitude more stable than TES-phenol (relative stability 64) and positions it as the lightest silyl ether that can reliably survive aqueous acidic work-up and silica gel chromatography [1]. In basic media, TBDMS-phenol maintains a relative stability of 20,000 vs. TMS = 1, comparable to TBDPS (20,000) and substantially higher than TES (10–100) [1]. The underlying structural basis is the increased steric congestion around the silicon atom provided by the tert-butyl substituent, which shields the Si–O bond from nucleophilic attack [2].

Protecting group stability Acid-catalyzed hydrolysis Silyl ether relative rates

Selective Deprotection Kinetics: TBDMS-Phenol Cleaved in 30 min vs. 2.5 h for TIPS-Phenol Using KHF₂/MeOH at Room Temperature

Lakshman et al. (2017) conducted a direct head-to-head comparison of the cleavage rates of TBDMS, TBDPS, and TIPS phenol ethers using KHF₂ in methanol at room temperature. The TBDMS-phenol ether and TBDPS-phenol ether both underwent complete cleavage within 30 minutes at ambient temperature, whereas the TIPS-phenol ether required 2.5 hours for full deprotection [1]. This five-fold difference in deprotection time is quantitatively significant for process chemistry and parallel synthesis workflows. Furthermore, in competition experiments between TBDMS ethers of a phenol and two primary benzylic alcohols, only the phenolic TBDMS ether underwent cleavage, while the benzylic alcohol TBDMS ethers remained intact, demonstrating functional-group-level chemoselectivity [1]. At 60 °C, TBDMS ethers of primary benzylic, allylic, and unactivated alcohols could also be desilylated (13–17 h), but the phenolic TBDMS ether is cleaved far more rapidly under the same mild room-temperature conditions [1].

Chemoselective desilylation Deprotection kinetics Potassium bifluoride reagent

Chemoselective Phenolic vs. Aliphatic TBDMS Ether Cleavage Using Tailor-Made Ionic Liquid System

Jadhav et al. (2012) developed a [dihexaEGim][OMs]/tert-amyl alcohol system with alkali-metal fluoride that achieves highly selective cleavage of phenolic TBDMS ethers while leaving aliphatic TBDMS ethers intact. In substrates containing both phenolic and aliphatic TBDMS groups, the phenolic TBDMS was deprotected to yield the corresponding phenol in high yield without affecting the aliphatic TBDMS ether [1]. This orthogonal selectivity is not achievable with TMS or TES analogs, which lack sufficient differential stability between phenolic and aliphatic sites. In a complementary demonstration, Lakshman et al. showed that with KHF₂/MeOH, a substrate bearing both a phenolic TBDMS ether and a secondary, doubly benzylic hydroxyl group protected as a TBDMS ether underwent rapid and selective release of only the phenol, with the benzylic TBDMS ether remaining intact [2].

Chemoselective deprotection Ionic liquid catalysis Phenolic vs. aliphatic discrimination

Microwave-Assisted Solvent-Free Protection: TBDMS Ether Formation in High Yield with Substantially Reduced Waste

Bastos et al. (2005) reported a microwave-assisted, solvent-free protocol for protecting phenols as TBDMS ethers using TBDMSCl and imidazole. The method achieved high yields across several phenolic substrates with different substitution patterns while substantially reducing solvent waste compared to conventional DMF-based Corey protocols [1]. Prior to this, the standard TBDMS protection of phenols required DMF as solvent and extended reaction times. The solvent-free microwave approach reduces reaction time from hours to minutes and eliminates the generation of DMF-containing waste, which is a significant advantage for process-scale procurement considerations. By contrast, TIPS protection requires even longer reaction times due to the greater steric hindrance of the TIPSCl reagent, and TBDPS protection introduces a higher molecular weight penalty (TBDPS-Cl MW = 275.89 vs TBDMS-Cl MW = 150.73) [2].

Green chemistry Microwave-assisted silylation Solvent-free synthesis

Stability During Chromatographic Purification: TBDMS Ethers Survive Silica Gel While TMS and TES Ethers Undergo Partial Hydrolysis

A critical practical consideration in organic synthesis is whether a protected intermediate can survive silica gel chromatographic purification. TMS ethers are known to undergo significant hydrolysis on silica gel, making their purification challenging and often requiring rapid, neutral conditions [1]. TES ethers offer only a marginal improvement (64-fold more stable than TMS in acid). The TBDMS group, with its 20,000-fold enhanced acid stability, is the smallest silyl protecting group that routinely survives silica gel chromatography without special precautions. This is corroborated by the Gelest technical reference, which ranks TBDMS stability above TES and TMS under acidic conditions and notes that TBDMS ethers are stable to chromatography and survive various reaction conditions that smaller ethers do not [2]. For procurement decisions, this means the TBDMS-protected phenol can be ordered, stored, handled, and purified under standard laboratory conditions without special measures to exclude moisture or acidic surfaces, unlike TMS-phenol.

Chromatographic stability Purification compatibility Silica gel tolerance

Selective Deprotection of Phenolic TBDMS Ethers in the Presence of TMS and SEM Ethers: Orthogonal Protection Strategy

Schmittling and Sawyer (1991) demonstrated that potassium fluoride on basic alumina in acetonitrile under ultrasound irradiation selectively cleaves TBDMS ethers of phenols at room temperature, while TBDMS ethers of benzyl alcohols and 2-(trimethylsilyl)ethoxymethyl (SEM) ethers of phenols remain completely stable under the same conditions [1]. This orthogonal selectivity profile is uniquely accessible with the TBDMS group: the conditions are mild enough (non-aqueous work-up, room temperature) to preserve other sensitive protecting groups such as SEM ethers, which would be cleaved under the acidic conditions required to remove TIPS or TBDPS ethers. This establishes TBDMS-phenol as the preferred intermediate when orthogonal silyl protecting group strategies are required in complex molecule synthesis [1].

Orthogonal protection KF-alumina deprotection Ultrasound-assisted desilylation

Procurement-Driven Application Scenarios for 2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenol (CAS 80180-46-7)


Multi-Step Total Synthesis of Phenol-Containing Natural Products Requiring Intermediate Protection Through Organometallic and Acidic Steps

In total synthesis campaigns targeting phenolic natural products (e.g., flavonoids, vancomycin aglycone, or polyketide-derived aromatics), the phenolic –OH must remain protected through multiple synthetic transformations including Grignard additions, Suzuki couplings, and acid-catalyzed cyclizations. TBDMS-phenol (CAS 80180-46-7) provides the requisite stability (20,000× acid resistance vs. TMS) to survive these conditions while remaining removable under mild fluoride-based or KHF₂-mediated protocols within 30 minutes at room temperature [1]. TMS-phenol would hydrolyze during the first aqueous work-up; TIPS-phenol would require 2.5 hours to deprotect, delaying workflow and risking product decomposition [2].

Orthogonal Protection Strategy for Polyfunctional Molecules Containing Both Phenolic and Aliphatic Hydroxyl Groups

When a synthetic intermediate contains both a phenolic –OH and one or more primary/secondary aliphatic –OH groups, the TBDMS group on the phenol can be selectively removed in the presence of TBDMS-protected aliphatic alcohols using either KHF₂/MeOH [3] or the [dihexaEGim][OMs]/tert-amyl alcohol/KF ionic liquid system [4]. This enables sequential deprotection: the phenol is liberated first for subsequent functionalization (e.g., alkylation, glycosylation), while aliphatic alcohols remain masked for later-stage unveiling under harsher TBAF conditions. Neither TMS (too indiscriminately labile) nor TIPS (too uniformly stable) offers this orthogonal discrimination window.

Process-Scale Synthesis with Reduced Solvent Waste via Microwave-Assisted Solvent-Free TBDMS Protection

For kilogram-scale procurement and in-house derivatization of phenol, the solvent-free microwave-assisted TBDMS protection protocol described by Bastos et al. (2005) eliminates DMF as solvent, substantially reducing hazardous waste generation and purification burden [5]. The lower molecular weight of the TBDMS group (vs. TBDPS) also reduces the mass of reagent consumed per mole of product, which directly translates to lower procurement costs for the silylating reagent and reduced shipping and handling of chlorosilane waste. This makes TBDMS-protected phenol the preferred intermediate for environmentally conscious and cost-sensitive industrial syntheses.

GC/MS Derivatization Standard for Phenolic Metabolite Analysis Requiring Hydrolytic Stability During Sample Preparation

TBDMS ethers are widely used as derivatizing agents for GC/MS because they are approximately 10⁴ times more stable to hydrolysis than TMS ethers, enabling robust sample handling without rigorous moisture exclusion . Phenol derivatized as its TBDMS ether (i.e., CAS 80180-46-7) can serve as a stable analytical reference standard for quantifying phenolic metabolites in biological matrices, where TMS derivatives would suffer from variable hydrolysis during sample work-up and injection, compromising quantitative accuracy.

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